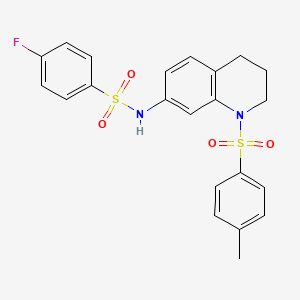

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound. It is a derivative of 1-Tosyl-1,2,3,4-tetrahydroquinoline . The empirical formula is C16H17NO2S and the molecular weight is 287.38 .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its empirical formula C16H17NO2S . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data.Aplicaciones Científicas De Investigación

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

Fluorinated heterocycles are pivotal in the pharmaceutical and agrochemical industries due to their unique properties. A study highlights the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This process yields monofluorinated alkenes, facilitating the synthesis of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones. This method's versatility and the synthetic potential it unlocks for creating structurally diverse fluorinated compounds are significant for developing new drugs and agrochemicals (Wu et al., 2017).

Tetrahydroquinoline-Embedded Compounds in Organic Synthesis

The diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides presents a novel approach to creating structurally complex molecules. Utilizing N-aryl-2-fluorobenzenesulfonamides and trans-2,3-epoxy-cinnamyl-alcohol-derived tosylates, this method offers a straightforward route to these compounds, highlighting their potential in organic synthesis and possibly as novel pharmacophores (Borgohain et al., 2017).

Antitumor Activity of Tetrahydroquinoline Derivatives

A study exploring novel 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide compounds demonstrates significant in vitro antitumor activity. Some compounds showed more potency and efficacy than Doxorubicin, a reference drug, underlining the potential of these derivatives as new antitumor agents (Alqasoumi et al., 2010).

Fluorophores for Zinc(II) Detection

The development and characterization of zinc(II) specific fluorophores, such as 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid (Zinquin) and its derivatives, are crucial for studying intracellular Zn2+. These fluorophores’ fluorescing characteristics upon Zn2+ binding are pivotal for biochemical and medical research, especially for understanding Zn2+'s role in biological systems (Kimber et al., 2001).

Probing Molecular Interactions with Human Carbonic Anhydrases

Investigations into benzenesulfonamides' interactions with human carbonic anhydrases (hCAs) offer insights into designing selective inhibitors for therapeutic applications. By understanding the binding affinities and selectivity profiles of novel benzenesulfonamide derivatives towards hCAs, research provides a foundation for developing targeted treatments for conditions involving aberrant CA activity (Bruno et al., 2017).

Propiedades

IUPAC Name |

4-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4S2/c1-16-4-10-21(11-5-16)31(28,29)25-14-2-3-17-6-9-19(15-22(17)25)24-30(26,27)20-12-7-18(23)8-13-20/h4-13,15,24H,2-3,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXPNNXWOGVLQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948989.png)

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)propanamide](/img/structure/B2948992.png)

![4-Iodo-6-oxabicyclo[3.2.1]octane](/img/structure/B2948993.png)

![(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2949000.png)

![N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2949001.png)

![1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B2949002.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2949006.png)